molecular formula C18H13NO3 B2490174 4-(3-amino-1-benzofuran-2-yl)-7-methyl-2H-chromen-2-one CAS No. 863288-73-7

4-(3-amino-1-benzofuran-2-yl)-7-methyl-2H-chromen-2-one

Cat. No.: B2490174
CAS No.: 863288-73-7
M. Wt: 291.306
InChI Key: HHEQEBXIOFOBRR-UHFFFAOYSA-N
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Description

4-(3-amino-1-benzofuran-2-yl)-7-methyl-2H-chromen-2-one is a complex organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by the presence of a benzofuran ring fused with a chromenone structure, which is further substituted with an amino group and a methyl group. The unique structure of this compound makes it an interesting subject for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-amino-1-benzofuran-2-yl)-7-methyl-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzofuran ring, followed by the introduction of the chromenone moiety. The amino group is then introduced through a nucleophilic substitution reaction. The final step involves the methylation of the chromenone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

4-(3-amino-1-benzofuran-2-yl)-7-methyl-2H-chromen-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the chromenone moiety to a dihydro derivative.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted benzofuran-chromenone derivatives.

Scientific Research Applications

4-(3-amino-1-benzofuran-2-yl)-7-methyl-2H-chromen-2-one has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-(3-amino-1-benzofuran-2-yl)-7-methyl-2H-chromen-2-one involves its interaction with various molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the benzofuran and chromenone rings can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (3-amino-1-benzofuran-2-yl)(4-methoxyphenyl)methanone
  • (4-((3-amino-1-benzofuran-2-yl)carbonyl)phenoxy)acetic acid

Uniqueness

4-(3-amino-1-benzofuran-2-yl)-7-methyl-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the benzofuran and chromenone rings, along with the amino and methyl groups, makes it a versatile compound for various applications.

Properties

IUPAC Name

4-(3-amino-1-benzofuran-2-yl)-7-methylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13NO3/c1-10-6-7-11-13(9-16(20)21-15(11)8-10)18-17(19)12-4-2-3-5-14(12)22-18/h2-9H,19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHEQEBXIOFOBRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=CC(=O)O2)C3=C(C4=CC=CC=C4O3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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